Siponimod Fumarate

Description

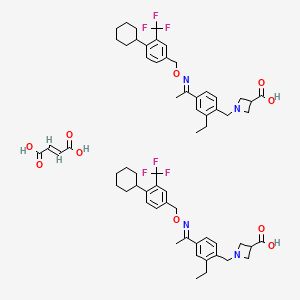

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLIKIBISICTMS-PEJBKAKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H74F6N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234627-85-0 | |

| Record name | Siponimod fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIPONIMOD HEMIFUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G02XZ0M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Mechanism of Siponimod Fumarate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating secondary progressive multiple sclerosis (SPMS) by exerting its effects through a dual mechanism of action that encompasses both the peripheral immune system and direct actions within the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of Siponimod Fumarate within the CNS, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways. Siponimod's ability to cross the blood-brain barrier allows it to directly engage with S1P receptors on resident CNS cells, including microglia, astrocytes, and oligodendrocytes, thereby modulating neuroinflammation and potentially promoting remyelination.[3][4][5]

Core Mechanism of Action in the CNS

This compound is an orally bioavailable small molecule that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[6][7] Its mechanism within the CNS is multifaceted, arising from its ability to readily penetrate the blood-brain barrier.[5][8] Preclinical studies in rodents have demonstrated a mean brain-to-blood drug exposure ratio of approximately 6-7, indicating significant accumulation in the CNS.[7]

Once in the CNS, siponimod binds to S1P1 and S1P5 receptors expressed on various neural cell types, initiating a cascade of intracellular signaling events that collectively contribute to its therapeutic effects.[1][9] This direct action within the CNS is independent of its well-established peripheral mechanism of sequestering lymphocytes in the lymph nodes.[1][10]

Interaction with CNS Cell Types

-

Microglia: As the resident immune cells of the CNS, microglia express both S1P1 and S1P5 receptors.[3] Siponimod has been shown to modulate microglial activation, shifting them from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.[3][11] This includes reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11]

-

Astrocytes: Astrocytes, which are abundant in the CNS, also express S1P1 and S1P5 receptors. Siponimod's interaction with these receptors on astrocytes can attenuate neuroinflammation and reduce astrogliosis, a hallmark of MS lesions.[1][12]

-

Oligodendrocytes: Oligodendrocytes, the myelin-producing cells of the CNS, predominantly express S1P5 receptors.[6][13] By targeting S1P5, siponimod is believed to support oligodendrocyte survival and maturation, and preclinical evidence suggests it may promote remyelination.[4][13]

-

Neurons: Siponimod has demonstrated neuroprotective effects by reducing synaptic neurodegeneration in preclinical models of MS.[8] This is thought to be mediated, in part, by the modulation of glial cell activity and the reduction of excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinity, functional potency, and CNS pharmacokinetics of siponimod.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Siponimod

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| S1P1 | 0.26 | 0.39 - 0.46 |

| S1P2 | >10,000 | >10,000 |

| S1P3 | >1,000 | >1,000 |

| S1P4 | Not reported | ~383.7 - 750 |

| S1P5 | 0.28 | 0.3 - 0.98 |

| Data compiled from multiple sources, including radioligand binding and GTPγS functional assays.[14][15][16][17][18] |

Table 2: Siponimod Concentration in CNS Compartments (Preclinical Rat Model)

| Treatment Dose (mg/kg/day) | Brain Concentration (nM) | CSF Concentration (nM) |

| 0.01 | ~16 | Not detected |

| 0.1 | ~70 | Not detected |

| 1.0 | ~700 | ~6 |

| 3.0 | ~2300 | ~6 |

| Concentrations measured 8 hours after the last oral dose.[10] |

Signaling Pathways

Siponimod's interaction with S1P1 and S1P5 receptors, which are G protein-coupled receptors (GPCRs), triggers downstream signaling cascades that mediate its cellular effects.

Upon binding to S1P1 and S1P5, siponimod primarily activates inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which promotes receptor internalization and desensitization, and can also initiate G protein-independent signaling pathways.

Caption: Siponimod signaling through S1P1/S1P5 receptors.

Experimental Protocols

Radioligand Binding Assay for S1P Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of siponimod for S1P1 and S1P5 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5.

-

Radioligand (e.g., [3H]-S1P or a suitable labeled S1P modulator).

-

Siponimod stock solution.

-

Assay buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of siponimod in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding) or siponimod dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of diluted cell membranes (5-20 µg protein/well).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the filter plate.

-

Wash the filters 3-4 times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify radioactivity.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[19]

GTPγS Binding Assay for Functional Activity

This assay measures the functional potency (EC50) of siponimod by quantifying its ability to stimulate [35S]GTPγS binding to G proteins upon receptor activation.

Materials:

-

Cell membranes expressing S1P1 or S1P5.

-

[35S]GTPγS.

-

GDP.

-

Siponimod stock solution.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

96-well filter plates (GF/B).

Procedure:

-

Prepare serial dilutions of siponimod.

-

In a 96-well plate, add:

-

50 µL of siponimod dilution or buffer.

-

25 µL of cell membranes (10-20 µg protein/well) with GDP (10 µM final concentration).

-

25 µL of [35S]GTPγS (0.1-0.5 nM final concentration).

-

-

Incubate for 60 minutes at 30°C.

-

Terminate by vacuum filtration and wash with ice-cold wash buffer.

-

Quantify radioactivity using a scintillation counter.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice and subsequent treatment with siponimod to evaluate its in vivo efficacy.[6]

Materials:

-

C57BL/6 mice (female, 8-12 weeks old).

-

MOG35-55 peptide.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

Siponimod formulation for oral gavage.

Procedure:

-

EAE Induction:

-

Emulsify MOG35-55 in CFA.

-

Inject 100 µL of the emulsion subcutaneously at two sites on the flank.

-

Administer PTX (200 ng) intraperitoneally on day 0 and day 2 post-immunization.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7, using a standard 0-5 scoring scale.

-

-

Siponimod Treatment:

-

Begin treatment prophylactically (day 0) or therapeutically (at the onset of clinical signs).

-

Administer siponimod daily by oral gavage at the desired dose.

-

-

Outcome Measures:

-

Record daily clinical scores.

-

At the end of the study, collect CNS tissue for histological analysis of inflammation and demyelination.

-

Experimental and Logical Workflows

Workflow for Assessing Siponimod's Effect on Microglial Activation

Caption: Workflow for in vitro microglial activation studies.

Logical Relationship of Siponimod's Dual Mechanism

Caption: Dual mechanism of Siponimod in the periphery and CNS.

Conclusion

This compound's mechanism of action in the CNS is a complex interplay of direct effects on resident glial cells and indirect consequences of its peripheral immunomodulatory activity. Its ability to penetrate the CNS and selectively modulate S1P1 and S1P5 receptors provides a strong rationale for its efficacy in progressive forms of multiple sclerosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the neuroprotective and reparative potential of siponimod and other S1P receptor modulators. Further research into the downstream signaling pathways and long-term consequences of S1P receptor modulation in the CNS will be crucial for optimizing therapeutic strategies for neuroinflammatory and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights. - OAK Open Access Archive [oak.novartis.com]

- 8. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

Preclinical Neuroprotection by Siponimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] While its established peripheral mechanism of action involves the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into the central nervous system (CNS), a growing body of preclinical evidence highlights its direct neuroprotective and pro-remyelinating effects within the CNS.[1][3][4] Siponimod readily crosses the blood-brain barrier, allowing it to directly interact with CNS-resident cells, including astrocytes, microglia, and oligodendrocytes, to exert these neuroprotective functions.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of Siponimod, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways.

Data Presentation: Quantitative Preclinical Evidence

The neuroprotective and pro-remyelinating effects of Siponimod have been quantified in various preclinical models, both in vivo and in vitro. The following tables summarize key findings from these studies.

In Vivo Studies: EAE and Cuprizone Models

| Model | Treatment Paradigm | Key Findings | Quantitative Data | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) | Preventive and Therapeutic | Amelioration of clinical score, reduced CNS inflammation and demyelination. | - Clinical Score: Significant reduction in EAE scores in Siponimod-treated mice compared to vehicle. In one study, intracerebroventricular (ICV) infusion of Siponimod (0.45 µ g/day ) reduced the mean clinical score from ~3.5 to ~1.5.[5][6] - Lymphocyte Infiltration: Siponimod treatment (3 mg/kg, oral gavage) significantly reduced CD3+ T-cell infiltration in the CNS.[7][8] | [5][6][7][8][9][10] |

| Cuprizone-Induced Demyelination | Therapeutic | Promoted remyelination and oligodendrocyte survival. | - Myelination: Siponimod treatment (10 mg/kg in diet) significantly increased myelin density, as measured by Luxol Fast Blue (LFB) staining and Myelin Basic Protein (MBP) expression, by 16-26% compared to control.[11][12] - Oligodendrocytes: Increased the number of GST-π+ and OLIG2+ oligodendrocytes in the corpus callosum.[12][13] - MRI Metrics: Cuprizone intoxication led to a 24% increase in T2-weighted signal intensity (T2-WSI) and a 5-7% reduction in magnetization transfer ratio (MTR). Siponimod treatment partially reversed these changes, indicating remyelination.[11] | [11][12][13][14][15] |

In Vitro Studies: CNS Cell Cultures

| Cell Type | Stimulus | Siponimod Concentration | Key Findings | Quantitative Data | Reference(s) |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | 10 µM and 50 µM | Reduced pro-inflammatory activation. | - iNOS Expression: Significantly reduced the percentage of iNOS-positive microglia.[16] - Cytokine Production: Significantly reduced LPS-induced TNF-α and IL-1β secretion.[16][17] | [16][17] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 10 nM, 100 nM, 1000 nM | Attenuated microglial activation markers. | - CD68 Expression: Dose-dependent reduction in CD68 protein expression (p < 0.01).[18] - Iba1 Expression: Significant attenuation of Iba1 upregulation (p < 0.01).[18] | [18] |

| Human iPSC-derived Astrocytes | Inflammatory cytokines (IL-1β, IL-17) | Not specified | Inhibited neurodegeneration and inflammatory signaling. | - NF-κB Translocation: Ameliorated cytokine-induced NF-κB p65 translocation.[19][20] - Nrf2 Activation: Induced nuclear translocation of Nrf2, an antioxidant transcription factor.[20][21][22] | [19][20][21][22] |

| Organotypic Cerebellar Slice Cultures | Lysophosphatidylcholine (LPC) | Not specified | Attenuated demyelination. | - Myelin Preservation: Reduced LPC-induced demyelination by approximately 45% as quantified by myelin staining.[23] | [23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate Siponimod's neuroprotective effects.

Experimental Autoimmune Encephalomyelitis (EAE) Model

1. Induction of MOG35-55 EAE in C57BL/6 Mice: [5][24]

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen Emulsion: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) is dissolved in sterile phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: Mice are anesthetized and subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin (PTX) in PBS on the day of immunization and again two days later.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization using a standardized 0-5 scoring scale (0 = no signs, 5 = moribund).

2. Siponimod Administration: [5][24]

-

Preventive Paradigm: Siponimod administration (e.g., via oral gavage or drug-loaded diet) is initiated at the time of or shortly after immunization.

-

Therapeutic Paradigm: Treatment is initiated after the onset of clinical signs or at the peak of the disease.

-

Dosage: Doses ranging from 3 mg/kg to 30 mg/kg have been used in EAE models.[8]

Cuprizone-Induced Demyelination Model

1. Induction of Demyelination: [11][15]

-

Animals: Typically, male C57BL/6 mice.

-

Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-7 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.

2. Siponimod Treatment and Analysis: [11][12]

-

Treatment: Following the cuprizone challenge, mice are returned to a normal diet, and Siponimod treatment is initiated (e.g., 10 mg/kg in diet) to assess its effect on spontaneous remyelination.

-

Analysis: Remyelination is assessed at various time points using magnetic resonance imaging (MRI) to measure changes in magnetization transfer ratio (MTR) and T2-weighted signal intensity (T2-WSI).[11] Histological analysis includes staining for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., GST-π, OLIG2).[12][13]

In Vitro Primary Microglia Culture and Stimulation

1. Cell Isolation and Culture: [16][25]

-

Source: Primary microglial cells are isolated from the cerebral cortices of neonatal rats or mice.

-

Culture: Cells are cultured in a suitable medium, often containing fetal calf serum, until a confluent glial monolayer is formed. Microglia are then isolated from this mixed glial culture.

2. Pro-inflammatory Stimulation and Siponimod Treatment: [16][25]

-

Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory phenotype in the cultured microglia.

-

Treatment: Cells are pre-treated with Siponimod at various concentrations before or concurrently with LPS stimulation.

-

Analysis: The effects of Siponimod are quantified by measuring the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) via immunocytochemistry and the secretion of cytokines like TNF-α and IL-1β into the culture supernatant using ELISA.[16][17]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Siponimod and representative experimental workflows.

References

- 1. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of siponimod on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. charcot-ms.org [charcot-ms.org]

- 9. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. researchgate.net [researchgate.net]

- 13. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]

- 22. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Genesis of a Selective S1P Receptor Modulator: A Technical Deep Dive into the Discovery and Synthesis of Siponimod (BAF312)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siponimod (BAF312), marketed as Mayzent®, is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] Its development marked a significant advancement in the targeted therapy of autoimmune diseases, offering a more refined safety profile compared to its predecessor, fingolimod. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and key experimental data that underpinned the development of Siponimod. Detailed experimental protocols for its characterization and synthesis are presented, alongside structured data tables for key quantitative parameters and visual diagrams of its signaling pathway and discovery workflow.

Introduction: The Rationale for a Second-Generation S1P Modulator

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of physiological processes, including lymphocyte trafficking, by binding to five distinct G protein-coupled receptors (GPCRs), S1P1-5.[3] The first-in-class S1P receptor modulator, fingolimod (FTY720), demonstrated therapeutic efficacy in multiple sclerosis by acting as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS).[3][4] However, fingolimod is non-selective and also interacts with S1P3, S1P4, and S1P5 receptors.[3] Agonism at the S1P3 receptor is associated with adverse effects such as bradycardia.[2] This prompted the quest for a second-generation, more selective S1P receptor modulator with an improved safety profile. The development of Siponimod was driven by the goal of achieving potent and selective S1P1 and S1P5 modulation while sparing S1P3.[3][5]

The Discovery of Siponimod: A Journey of Molecular Refinement

The discovery of Siponimod began with the chemical scaffold of fingolimod as a starting point.[3][5] Through a process of de novo design and extensive structure-activity relationship (SAR) studies, a novel series of alkoxyimino derivatives were synthesized and evaluated.[3] The medicinal chemistry effort focused on optimizing potency at the S1P1 receptor, enhancing selectivity against the S1P3 receptor, and improving pharmacokinetic and safety profiles.[3][4] This iterative process of chemical modification and biological testing ultimately led to the identification of (E)-1-(4-((1-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, designated as BAF312 and later named Siponimod.[3][4]

Chemical Synthesis of Siponimod

The synthesis of Siponimod involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. A key step in the synthesis is the reductive amination reaction between (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and azetidine-3-carboxylic acid.[3]

Final Synthesis Step Protocol

The following protocol describes the final reductive amination step in the synthesis of Siponimod:

-

Suspension Preparation: Suspend 26 g of (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and 8.53 g of azetidine-3-carboxylic acid in 400 ml of methanol at a temperature of 20-25°C.[3]

-

Stirring: Stir the suspension at 20-25°C for 30 minutes.[3]

-

Reductive Amination: Add 24.3 g of sodium triacetoxyborohydride in eight equal portions at 10-15 minute intervals. The reaction is typically complete after the final addition of the reducing agent.[3]

-

Work-up:

-

Remove the solvent by evaporation.

-

Dilute the residue with 156 ml of water and 312 ml of ethyl acetate.[3]

-

Adjust the pH of the mixture to approximately 6 by adding 75 ml of 2M aqueous NaOH at 20-25°C.[3]

-

Separate the phases and wash the organic phase with 60 ml of water.

-

Dry the organic phase with MgSO4 and filter.[3]

-

-

Purification and Isolation:

-

Add 170 ml of absolute ethanol to the filtrate and concentrate the solution.

-

Add another 170 ml of absolute ethanol and 2.4 g of activated charcoal, and agitate the suspension for 30 minutes.[3]

-

Filter the suspension and concentrate the filtrate.

-

Add 100 ml of n-heptane to the oily residue and concentrate again. Repeat this step.

-

Concentrate the solution to dryness to obtain Siponimod as a white solid amorphous compound.[3]

-

Mechanism of Action: Selective S1P Receptor Modulation

Siponimod is a selective modulator of S1P1 and S1P5 receptors.[6][7] It acts as a functional antagonist at the S1P1 receptor on lymphocytes.[8] Upon binding, Siponimod induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[3][4] This sequestration of lymphocytes in the lymphoid organs reduces their infiltration into the CNS, thereby mitigating inflammation.[8]

In addition to its peripheral immunomodulatory effects, Siponimod can cross the blood-brain barrier and is thought to exert direct effects within the CNS by interacting with S1P1 and S1P5 receptors on resident neural cells, such as astrocytes and oligodendrocytes, potentially promoting neuroprotective and remyelination processes.[5][9]

Experimental Protocols for Characterization

GTPγS Binding Assay for S1P Receptor Activation

This assay measures the functional activity of Siponimod as an agonist at S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

-

Materials:

-

Cell membranes expressing human S1P receptors.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).

-

Siponimod stock solution.

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of Siponimod in the assay buffer containing GDP for a pre-incubation period.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Analyze the data to determine EC50 values.

-

Receptor Internalization Assay

This assay visually or quantitatively assesses the ability of Siponimod to induce the internalization of the S1P1 receptor from the cell surface.

-

Materials:

-

Cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged).

-

Siponimod.

-

Cell culture medium.

-

Fluorescence microscope or a high-content imaging system.

-

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with different concentrations of Siponimod for various time points.

-

Fix the cells.

-

Visualize the localization of the tagged S1P1 receptor using fluorescence microscopy. Internalization is observed as a shift from plasma membrane localization to intracellular vesicles.

-

Quantify the extent of internalization by measuring the fluorescence intensity in different cellular compartments.

-

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential therapeutics.

-

Animals: Lewis rats.

-

Induction of EAE:

-

Emulsify myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).

-

Inject the emulsion intradermally at the base of the tail.

-

-

Treatment:

-

Administer Siponimod or vehicle orally, once daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

-

-

Clinical Scoring:

-

Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

-

Outcome Measures:

-

Clinical score, body weight, lymphocyte counts in peripheral blood.

-

Quantitative Data Summary

The following tables summarize key quantitative data for Siponimod from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor Subtype | Binding Affinity (EC50, nM) | Reference(s) |

| S1P1 | 0.39 | [10] |

| S1P2 | >10,000 | [10] |

| S1P3 | >1,000 | [10] |

| S1P4 | 750 | [10] |

| S1P5 | 0.98 | [10] |

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~4 hours | |

| Half-life (t1/2) | ~30 hours | [6] |

| Volume of Distribution (Vd) | 124 L | [8] |

| Bioavailability | ~84% | [8] |

| Protein Binding | >99.9% | [8] |

| Metabolism | Primarily by CYP2C9 (~79.3%) and CYP3A4 (~18.5%) | [10] |

| Elimination | Primarily via metabolism and subsequent biliary/fecal excretion |

Table 3: Key Efficacy Outcomes from the Phase III EXPAND Trial in SPMS

| Endpoint | Siponimod vs. Placebo | Reference(s) |

| Risk reduction in 3-month confirmed disability progression | 21% | [6] |

| Reduction in annualized relapse rate | 55% | [6] |

Conclusion

Siponimod (BAF312) represents a successful example of rational drug design, building upon the knowledge gained from a first-generation therapeutic to create a more selective agent with an improved safety profile. Its discovery and development journey, from initial chemical design to pivotal clinical trials, highlights the rigorous process of modern drug development. The detailed understanding of its synthesis, mechanism of action, and pharmacological profile, as outlined in this technical guide, provides a comprehensive resource for researchers and professionals in the field of drug discovery and development. The targeted modulation of S1P1 and S1P5 receptors by Siponimod has not only provided a valuable therapeutic option for patients with secondary progressive multiple sclerosis but also continues to inform the development of future immunomodulatory therapies.

References

- 1. Exploring the Efficacy and Safety of Siponimod in Patients With Secondary Progressive Multiple Sclerosis (EXPAND) [clinicaltrials.stanford.edu]

- 2. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Safety and Efficacy of Siponimod (BAF312) in Patients With Relapsing-Remitting Multiple Sclerosis: Dose-Blinded, Randomized Extension of the Phase 2 BOLD Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stanfordhealthcare.org [stanfordhealthcare.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. charcot-ms.org [charcot-ms.org]

Siponimod's Dual Impact on Neuroinflammation: A Technical Guide to its Effects on Microglia and T-Cell Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siponimod (Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapeutic for relapsing forms of multiple sclerosis (MS), including active secondary progressive MS (SPMS).[1][2] Its mechanism of action extends beyond the well-established peripheral effect of lymphocyte sequestration.[3][4][5][6] Siponimod readily crosses the blood-brain barrier, directly engaging with central nervous system (CNS) resident cells, most notably microglia, which express its targets, S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[1][4][5][6][7][8] This direct interaction within the CNS modulates microglial activation and their subsequent interplay with infiltrating T-cells, representing a critical component of its therapeutic efficacy in mitigating neuroinflammation and neurodegeneration.[9][10][11][12] This technical guide provides an in-depth analysis of siponimod's effects on microglia and T-cell interactions, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction: The Central Role of Microglia and T-Cells in Neuroinflammation

Microglia, the resident immune cells of the CNS, play a dual role in neurological diseases like MS.[1][7][8][13] In their homeostatic state, they are crucial for synaptic pruning and clearing cellular debris. However, in the context of neuroinflammation, they can adopt a pro-inflammatory phenotype, releasing cytotoxic molecules and pro-inflammatory cytokines that contribute to demyelination and axonal damage.[1][7][8][13] This activation is often driven by and, in turn, influences the activity of infiltrating pathogenic T-cells, creating a self-amplifying cycle of neuroinflammation. Siponimod's ability to modulate this detrimental interaction is a key aspect of its therapeutic potential.

Siponimod's Direct Effects on Microglia

Siponimod exerts a direct influence on microglia, shifting their phenotype from a pro-inflammatory to a more homeostatic or even pro-regenerative state. This is achieved through its binding to S1P1 and S1P5 receptors on the microglial surface.[1][8]

Modulation of Microglial Activation and Morphology

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), induce a characteristic morphological change in microglia, causing them to adopt an amoeboid shape with an increased cell area. Siponimod has been shown to counteract these changes, maintaining a more ramified, resting-state morphology.[1][2]

Inhibition of Pro-inflammatory Mediators

A hallmark of activated microglia is the production and release of pro-inflammatory cytokines and other cytotoxic molecules. Siponimod significantly attenuates this response.

-

Cytokine Production: Treatment with siponimod reduces the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][2][3]

-

iNOS Expression: Siponimod decreases the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing nitric oxide, a potent inflammatory mediator.[1][2]

-

Inflammasome Activation: Siponimod can inhibit the activation of the NLRP3 inflammasome in microglia, a key signaling platform for the production of mature IL-1β.[14][15][16] This is evidenced by reduced formation of ASC specks and decreased levels of cleaved caspase-1.[2][15]

Alteration of Gene Expression Profile

Bulk RNA sequencing of microglia treated with siponimod in an inflammatory context reveals a broad downregulation of genes associated with immune responses, leukocyte activation, and cytokine production.[1][2][8] This transcriptomic shift underscores a fundamental change in the microglial functional state.

Siponimod's Impact on T-Cell and Microglia Interactions

The therapeutic efficacy of siponimod is not solely dependent on its direct effects on microglia but also on its ability to disrupt the detrimental crosstalk between microglia and encephalitogenic T-cells.

Peripheral Sequestration of Lymphocytes

As a functional antagonist of S1P1 on lymphocytes, siponimod prevents their egress from lymph nodes.[3][4][5][6] This leads to a reduction in the number of circulating T- and B-cells, thereby limiting their infiltration into the CNS.[3][17]

Modulation of Microglia's Ability to Activate T-Cells

In vitro co-culture experiments have demonstrated that siponimod-treated microglia have a diminished capacity to activate T-cells.[9][10][12][17] This is likely due to the downregulation of co-stimulatory molecules on the microglial surface.

Shift in T-Cell Phenotype

In addition to reducing T-cell numbers in the CNS, siponimod treatment has been associated with a shift in the peripheral T-cell population towards less inflammatory and more regulatory subsets.[9][10][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of siponimod on microglia and T-cell interactions.

Table 1: Effect of Siponimod on Microglial Morphology and iNOS Expression

| Parameter | Condition | Siponimod Concentration | Result | Reference |

| Mean Microglial Cell Area | LPS Stimulation | 50 µM | Significantly reduced LPS-induced increase | [1] |

| iNOS Positive Microglia | LPS Stimulation | 10 µM | Significantly reduced LPS-induced expression | [1] |

| iNOS Positive Microglia | LPS Stimulation | 50 µM | Significantly reduced LPS-induced expression | [1] |

Table 2: Effect of Siponimod on Microglial Cytokine Expression (mRNA)

| Cytokine | Condition | Siponimod Concentration | Result | Reference |

| Tnf | LPS Stimulation | 50 µM | Significant reduction in LPS-induced upregulation | [1] |

| Il1b | LPS Stimulation | 50 µM | Significant reduction in LPS-induced upregulation | [1] |

Table 3: Effect of Siponimod on Microglial Cytokine Secretion (Protein)

| Cytokine | Condition | Siponimod Concentration | Result | Reference |

| TNF-α | LPS Stimulation | 50 µM | Significant reduction in LPS-induced secretion | [18] |

| IL-1β | LPS Stimulation | 50 µM | Significant reduction in LPS-induced secretion | [18] |

Table 4: Effect of Siponimod on NLRP3 Inflammasome Activation in Microglia

| Parameter | Condition | Siponimod Concentration | Result | Reference |

| IL-1β Production | Inflammasome Activation | 1000 nM | Suppressed the increase in IL-1β production | [15] |

| Cleaved Caspase-1 Levels | Inflammasome Activation | Not specified | Reduced levels in the supernatant | [15] |

Detailed Experimental Protocols

Primary Microglia Culture and Stimulation

-

Isolation: Primary microglia are typically isolated from the cortices of neonatal rats or mice. The tissue is mechanically and enzymatically dissociated, and microglia are separated from other glial cells by differential adhesion or immunomagnetic sorting.

-

Culture: Cells are cultured in DMEM/F10 medium supplemented with fetal bovine serum, penicillin/streptomycin, and glutamine.

-

Stimulation: To induce a pro-inflammatory state, microglia are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 to 72 hours. Siponimod is added to the culture medium at various concentrations (e.g., 10 µM, 50 µM) either as a pre-treatment or concurrently with the inflammatory stimulus.[1]

Immunocytochemistry

-

Fixation and Permeabilization: Cells cultured on coverslips are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution containing normal serum and bovine serum albumin.

-

Antibody Incubation: Cells are incubated with primary antibodies against markers of interest (e.g., Iba1 for microglia, iNOS for activated microglia) overnight at 4°C. This is followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cultured microglia using a commercial kit. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green chemistry. Specific primers are used to amplify target genes (e.g., Tnf, Il1b, Il10) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected after the stimulation period.

-

Assay Procedure: The concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatants is quantified using commercial sandwich ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentrations are determined by comparison to a standard curve.

T-Cell/Microglia Co-culture

-

T-Cell Isolation: Splenocytes are isolated from transgenic mice with T-cell receptors specific for a myelin antigen (e.g., 2D2 mice for MOG). Naive CD4+ T-cells are purified using magnetic-activated cell sorting (MACS).

-

Microglia Preparation: Primary microglia are cultured as described above and pre-treated with siponimod or vehicle control.

-

Co-culture: Purified T-cells are added to the microglia cultures in the presence of the specific antigen (e.g., MOG peptide).

-

Analysis: T-cell proliferation is assessed by measuring the incorporation of a fluorescent dye (e.g., CFSE) or by [3H]-thymidine incorporation. T-cell activation markers (e.g., CD25, CD69) can be analyzed by flow cytometry.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Siponimod's Signaling in Microglia

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation [ouci.dntb.gov.ua]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Siponimod | Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedicine.com [springermedicine.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action [mdpi.com]

- 12. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdnewsline.com [mdnewsline.com]

- 16. Anti-inflammatory Effects of Siponimod in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dual Molecular Pathway of Siponimod in Secondary Progressive Multiple Sclerosis: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, represents a significant therapeutic advance for active secondary progressive multiple sclerosis (SPMS).[1][2][3] Its efficacy stems from a dual mechanism of action that combines peripheral immune modulation with direct effects within the central nervous system (CNS).[1] This guide elucidates the core molecular pathways of Siponimod, presents key quantitative data, outlines the principles of pivotal experimental methodologies, and provides visual representations of the signaling cascades involved.

Molecular Profile and Receptor Selectivity

Siponimod is a functional antagonist that selectively binds with high affinity to two of the five S1P receptor subtypes: S1P₁ and S1P₅.[4][5][6] This selectivity distinguishes it from the first-generation S1P modulator, fingolimod, by avoiding significant interaction with S1P₃, which is associated with certain adverse effects like bradycardia.[5][6] The drug readily crosses the blood-brain barrier, allowing it to engage targets in both the periphery and the CNS.[1][7]

Quantitative Receptor Activity

Siponimod's high affinity and functional activity at S1P₁ and S1P₅ receptors have been quantified in vitro. These values are critical for understanding its potent and selective mechanism of action.

| Parameter | S1P₁ | S1P₅ | S1P₂ | S1P₃ | S1P₄ | Reference |

| EC₅₀ (nM) | 0.39 | 0.98 | >10,000 | >1,000 | 750 | [6] |

| Table 1: Functional Activity of Siponimod at Human S1P Receptors. EC₅₀ (half-maximal effective concentration) values indicate the concentration of Siponimod required to elicit 50% of the maximal response at each receptor subtype. Lower values denote higher potency. |

Peripheral Mechanism: Lymphocyte Sequestration

The primary peripheral effect of Siponimod is the modulation of lymphocyte trafficking. By binding to S1P₁ receptors on lymphocytes, Siponimod induces their internalization and degradation, rendering the cells unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[1][4][6][8]

This "functional antagonism" leads to the sequestration of CCR7+ lymphocytes (naive and central memory T cells) within the lymph nodes.[1] The result is a rapid, dose-dependent, and reversible reduction in peripheral lymphocyte counts, particularly T and B cells, within hours of administration.[1][4][5] This sequestration limits the infiltration of pathogenic immune cells into the CNS, thereby reducing central inflammation.[6]

Central Nervous System (CNS) Mechanism: Neuroprotection and Remyelination

Beyond its peripheral immunomodulatory effects, Siponimod exerts direct actions within the CNS.[1][7] S1P₁ and S1P₅ receptors are expressed on various CNS resident cells, including astrocytes, oligodendrocytes, microglia, and neurons.[5][9]

-

Astrocytes (S1P₁): Siponimod is believed to modulate astrocyte activity, potentially reducing astrogliosis and the secretion of pro-inflammatory cytokines like IL-6, IL-17, and TNFα.[4][7] In vitro studies show Siponimod can inhibit NFκB translocation in human astrocytes and maintain the expression of glutamate transporters, suggesting a role in preventing excitotoxicity and supporting neuronal health.[3][10][11]

-

Oligodendrocytes (S1P₅): Binding to S1P₅ on oligodendrocytes is hypothesized to promote their survival and maturation.[12][13] Preclinical studies in models like the cuprizone model of toxic demyelination have shown that Siponimod can decrease oligodendrocyte death, attenuate demyelination, and support remyelination processes.[12][14][15]

-

Microglia (S1P₁): Siponimod may also modulate microglial activation, shifting them towards a more pro-regenerative phenotype and away from a pro-inflammatory state.[7][12]

These direct CNS effects may contribute to the observed reductions in brain volume loss and disability progression that are independent of relapse activity.[5][7]

Methodological Principles of Key Experiments

The molecular pathways of Siponimod were elucidated through a series of preclinical and in vitro experiments. While detailed, step-by-step protocols are often proprietary, the fundamental methodologies are well-established.

A. Receptor Binding and Functional Assays: These assays are crucial for determining the selectivity and potency of a compound.

-

Principle: Radioligand binding assays are used to measure the affinity (Kd or Ki) of a drug for its receptor. A radiolabeled ligand with known affinity for the S1P receptor is incubated with cells or membranes expressing the receptor. The test compound (Siponimod) is added at varying concentrations to compete with the radioligand. The concentration of Siponimod that displaces 50% of the bound radioligand (IC₅₀) is used to calculate its binding affinity.

-

Functional Assays (e.g., GTPγS binding, Calcium Flux): These assays measure the cellular response to receptor activation, determining if a compound is an agonist or antagonist and its potency (EC₅₀). For G-protein coupled receptors like S1P₁, agonist binding triggers the exchange of GDP for GTP on the G-protein α-subunit. A GTPγS assay uses a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to quantify this activation. Calcium flux assays measure changes in intracellular calcium, a downstream signaling event, upon receptor activation.[16][17]

B. S1P₁ Receptor Internalization Assay: This cell-based assay visually confirms the mechanism of functional antagonism.

-

Principle: Cells (e.g., U2OS) are engineered to express the S1P₁ receptor fused to a fluorescent protein like Green Fluorescent Protein (GFP).[18] In the resting state, the S1P₁-GFP is localized to the cell membrane. Upon treatment with an agonist like Siponimod, the receptor-GFP fusion protein is internalized into endosomes within the cell. This translocation from the membrane to the cytoplasm can be visualized and quantified using high-content imaging and automated image analysis algorithms.[18]

C. In Vivo Models of Demyelination and Inflammation: Animal models are essential for evaluating the therapeutic effects in a complex biological system.

-

Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model for inflammatory demyelination in MS. EAE is induced in mice by immunization with myelin peptides, leading to an autoimmune response against the CNS. Siponimod treatment in EAE models has been shown to attenuate clinical scores, reduce inflammatory infiltrates, and limit neurodegeneration.[2][12]

-

Cuprizone Model: This model induces demyelination through dietary administration of the copper chelator cuprizone, which causes oligodendrocyte apoptosis.[14][15] It is particularly useful for studying de- and remyelination processes independent of a peripheral immune attack. In this model, Siponimod has demonstrated myelin-protective properties and an ability to support remyelination.[14][15]

Clinical Efficacy in SPMS: The EXPAND Trial

The pivotal Phase III EXPAND trial validated the preclinical findings, demonstrating Siponimod's efficacy in a large cohort of SPMS patients.[19][20]

| Endpoint | Siponimod vs. Placebo | Hazard Ratio (HR) / Risk Reduction | P-value | Reference |

| 3-Month Confirmed Disability Progression (CDP) | 26% of patients on Siponimod vs. 32% on Placebo | 21% Risk Reduction (HR: 0.79) | 0.013 | [20] |

| 6-Month Confirmed Disability Progression (CDP) | - | 26% Risk Reduction (HR: 0.74) | 0.0058 | [20][21] |

| Annualized Relapse Rate (ARR) | - | 55% Relative Reduction | <0.0001 | [4] |

| Change in T2 Lesion Volume | - | 79% lower average change | <0.0001 | [19] |

| Rate of Brain Volume Loss | Slower rate of brain atrophy | - | Significant | [4][8] |

| Table 2: Key Efficacy Outcomes from the Phase III EXPAND Trial. The trial demonstrated a significant reduction in the risk of disability progression and inflammatory activity in patients with SPMS treated with Siponimod compared to placebo. |

Conclusion

The molecular pathway of Siponimod in SPMS is a compelling example of a dual-action therapeutic. By peripherally sequestering lymphocytes, it potently reduces the inflammatory assault on the CNS characteristic of MS. Concurrently, its ability to penetrate the CNS and directly engage with astrocytes and oligodendrocytes offers a mechanism for neuroprotection and the promotion of myelin repair. This combined approach, supported by robust quantitative preclinical and clinical data, underpins its efficacy in slowing disability progression in a challenging phase of multiple sclerosis.

References

- 1. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. neurology.org [neurology.org]

- 16. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. medscape.com [medscape.com]

- 20. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. novartis.com [novartis.com]

In Vitro Effects of Siponimod on Oligodendrocytes: A Technical Guide

Introduction

Siponimod (BAF312) is an oral, selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2][3] Approved for treating secondary progressive multiple sclerosis (SPMS), its mechanism extends beyond peripheral immunomodulation.[2][4] Siponimod is lipophilic, enabling it to cross the blood-brain barrier and exert direct effects on central nervous system (CNS) cells.[2][5][6][7] Within the CNS, its interaction with S1P5 receptors, which are highly expressed on oligodendrocytes, is of significant interest for its potential to promote myelin repair and neuroprotection.[1][8][9] This guide provides a detailed overview of the in vitro and ex vivo evidence demonstrating Siponimod's direct effects on oligodendrocyte survival, maturation, and myelination, supported by experimental protocols and quantitative data.

Core Mechanism: S1P5 Receptor Signaling in Oligodendrocytes

Oligodendrocytes and their precursor cells (OPCs) express S1P receptors, with S1P5 being particularly prominent on mature oligodendrocytes.[1][8][10] The S1P-S1P5 signaling axis is crucial for regulating oligodendrocyte survival and myelination.[9][10][11] Siponimod acts as a functional agonist at the S1P5 receptor, activating downstream pathways implicated in cell survival and process stabilization, which are essential for myelin sheath formation and maintenance.[8][12] Studies suggest that the pro-remyelinating effects of Siponimod are critically dependent on this interaction, as the effects are not observed with selective S1P1 agonists alone and are lost in S1P5-deficient models.[1][2][13]

Quantitative Data on Siponimod's Effects

The following table summarizes key quantitative findings from in vitro and ex vivo studies assessing the impact of Siponimod on oligodendrocytes and myelination.

| Experimental Model | Parameter Measured | Key Finding | Reference |

| Organotypic Cerebellar Slice Cultures (Mouse) | Lysophosphatidylcholine (LPC)-induced demyelination | Siponimod treatment resulted in 53.8% demyelination compared to 97.4% in the absence of the drug, signifying a significant attenuation of myelin loss. | [2] |

| Organotypic Cerebellar Slice Cultures (Mouse) | Attenuation of demyelination | Siponimod demonstrated a reduction in demyelination induced by LPC and psychosine. | [14] |

| Cuprizone Mouse Model (In Vivo) | Mature Oligodendrocyte (CC1+) Density | Siponimod-treated mice had significantly higher densities of mature oligodendrocytes compared to vehicle-treated mice (340.1 ± 29.22 cells/mm² vs. 218.7 ± 35.66 cells/mm²). | [1][13] |

| Cuprizone Mouse Model (In Vivo) | Myelin Protein Expression (MBP, MAG) | At week 7 of continuous cuprizone challenge, expression of Myelin Basic Protein (MBP) and Myelin-Associated Glycoprotein (MAG) was significantly higher in Siponimod-treated mice versus vehicle. | [15] |

| Cuprizone Mouse Model (In Vivo) | OPC Proliferation (OLIG2+/Ki67+) | At 4 weeks, Siponimod treatment ameliorated the cuprizone-induced increase in proliferating OPCs (21.13 cells/mm² vs. 43.17 in vehicle), suggesting a protective effect on maturating oligodendrocytes rather than a direct mitogenic one. | [15] |

| Xenopus Tadpole Model (In Vivo) | Remyelination of Optic Nerve | Siponimod treatment improved remyelination following induced demyelination in a bell-shaped dose-response curve. | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key in vitro and ex vivo assays used to evaluate Siponimod's effects on oligodendrocytes.

Organotypic Cerebellar Slice Culture Demyelination Assay

This ex vivo model preserves the complex cellular architecture of the CNS, providing a clinically relevant system to study demyelination and remyelination.[8]

Methodology:

-

Slice Preparation:

-

Culture:

-

Individual slices are placed on semi-permeable membrane inserts (e.g., Millicell-CM) in 6-well plates.[8]

-

Slices are cultured for 7-10 days in a medium containing 50% MEM, 25% horse serum, 25% Earle's Balanced Salt Solution, and supplements to allow for myelination.

-

-

Demyelination Induction:

-

Myelinated cultures are exposed to lysophosphatidylcholine (LPC) at a concentration of 0.5 mg/mL for 16-18 hours to induce demyelination.[8]

-

-

Siponimod Treatment:

-

Assessment:

-

Slices are fixed with 4% paraformaldehyde.

-

Immunohistochemistry is performed using primary antibodies against myelin proteins, such as Myelin Basic Protein (MBP), to visualize myelin sheaths.[18]

-

Fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) are used for visualization via confocal or fluorescence microscopy.

-

The extent of myelination is quantified using image analysis software.

-

Primary Mixed Glial and OPC Culture Assays

In vitro cultures of isolated glial cells allow for the study of Siponimod's direct effects on specific cell types.

Methodology:

-

Cell Isolation and Culture:

-

Mixed glial cultures are typically prepared from the cortices of neonatal (P1-P3) mice or rats.

-

Cortices are dissociated mechanically and enzymatically.

-

Cells are plated onto Poly-D-Lysine (PDL)-coated flasks in DMEM with 10% FBS.[18]

-

After 7-10 days, a confluent astrocyte layer forms with microglia and OPCs growing on top.[18]

-

-

OPC Isolation (for pure cultures):

-

OPCs are separated from the mixed glial culture by differential shaking and plating techniques to remove microglia and astrocytes.

-

Purified OPCs are cultured in a serum-free medium containing growth factors like PDGF and FGF to promote proliferation.

-

-

Siponimod Treatment:

-

A stock solution of Siponimod is prepared in DMSO.[18]

-

Working solutions are made by diluting the stock in pre-warmed culture medium to final concentrations (typically in the nanomolar range). The final DMSO concentration is kept below 0.1%.[18]

-

For differentiation assays, OPCs are switched to a differentiation medium (lacking mitogens) containing Siponimod or vehicle.

-

Cells are incubated for the desired period (e.g., 24-72 hours).[18]

-

-

Assessment:

-

Immunocytochemistry: Cells are fixed, permeabilized, and stained with antibodies for specific markers:

-

Western Blot: Protein lysates are analyzed to quantify levels of myelin-related proteins like MBP and MAG.

-

Gene Expression Analysis: RNA is extracted and qPCR is performed to measure transcript levels of genes related to oligodendrocyte differentiation and survival.

-

The collective in vitro and ex vivo data provide compelling evidence that Siponimod exerts direct, beneficial effects on oligodendrocytes, independent of its peripheral immunomodulatory actions.[1][2][19] By activating S1P5 receptors, Siponimod enhances the survival of mature oligodendrocytes, protects against demyelinating insults, and supports an environment conducive to myelin repair.[1][8][13] While some studies indicate its primary role is in protecting maturating oligodendrocytes rather than stimulating OPC proliferation, these direct pro-regenerative capacities highlight a key aspect of its therapeutic potential in progressive forms of multiple sclerosis.[15] These findings underscore the importance of targeting CNS-resident cells for promoting repair and mitigating neurodegeneration.

References

- 1. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novartis.com [novartis.com]

- 8. benchchem.com [benchchem.com]

- 9. dovepress.com [dovepress.com]

- 10. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Siponimod supports remyelination in the non-supportive environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurology.org [neurology.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Siponimod's Role in Preventing Synaptic Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical overview of the mechanisms and experimental evidence supporting the role of siponimod in mitigating synaptic neurodegeneration, with a focus on its direct effects within the central nervous system (CNS).

Executive Summary

Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1 (S1PR1) and 5 (S1PR5). While its immunomodulatory effects on lymphocyte trafficking are well-established, a growing body of preclinical evidence highlights its direct neuroprotective functions within the CNS. Siponimod readily crosses the blood-brain barrier and interacts with S1PR1 and S1PR5 expressed on various CNS-resident cells, including astrocytes, microglia, oligodendrocytes, and neurons.[1][2] This interaction triggers downstream signaling pathways that collectively contribute to the attenuation of neuroinflammation, preservation of synaptic integrity, and prevention of neuronal loss. This guide synthesizes the key experimental findings, detailed methodologies, and mechanistic insights that underpin siponimod's potential as a therapeutic agent against synaptic neurodegeneration.

Mechanism of Action in the CNS

Siponimod's neuroprotective effects are multifaceted, arising from its engagement with S1PR1 and S1PR5 on different neural cell types.

2.1 Modulation of Glial Cell Activity:

-

Astrocytes: Siponimod modulates astrocyte activation, reducing astrogliosis, a hallmark of neuroinflammation.[1] By binding to S1PR1 on astrocytes, siponimod can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[3] Furthermore, siponimod has been shown to maintain the expression of the glutamate transporters GLAST and GLT-1 on astrocytes, which are crucial for clearing excess synaptic glutamate and preventing excitotoxicity.[4]

-

Microglia: Siponimod tempers microglial activation, shifting them from a pro-inflammatory to a more neuroprotective phenotype. In vitro studies have demonstrated that siponimod reduces the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and the chemokine RANTES from activated microglia.[5][6]

2.2 Direct Neuronal and Oligodendrocytic Effects:

-

Neurons: The expression of S1PR1 and S1PR5 on neurons suggests a direct neuroprotective role for siponimod.[7] Activation of these receptors is linked to pro-survival signaling cascades, including the phosphorylation of Akt and ERK.[8]

-

Oligodendrocytes: S1PR5 is predominantly expressed on oligodendrocytes, and its modulation by siponimod may contribute to myelination and remyelination processes, which are vital for axonal health and, consequently, synaptic stability.[7]

Preclinical Evidence for Synaptic Protection

The primary in vivo evidence for siponimod's role in preventing synaptic neurodegeneration comes from studies using the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.

3.1 Preservation of GABAergic Interneurons and Synaptic Function:

A key finding is the selective preservation of parvalbumin-positive (PV+) GABAergic interneurons in the striatum of EAE mice treated with intracerebroventricular (ICV) infusion of siponimod.[5] This neuroprotection translates to functional recovery, with siponimod rescuing the defective GABAergic inhibitory postsynaptic currents (IPSCs) observed in EAE mice.[5] Notably, these effects on GABAergic transmission were observed without a significant correction of the alterations in glutamatergic transmission, suggesting a specific protective mechanism.[5]

3.2 Quantitative Data Summary:

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of siponimod.

Table 1: Effects of Intracerebroventricular Siponimod on Glial Activation and Neuronal Integrity in the Striatum of EAE Mice [1]

| Parameter | Vehicle Control (EAE) | Siponimod (0.45 µ g/day , ICV) (EAE) | Percentage Change | Statistical Significance |

| GFAP Levels (Astrocyte Activation) | High | Reduced by 50% | ↓ 50% | p < 0.05 |

| Iba1 Levels (Microglia/Macrophage Activation) | High | Reduced by >50% | ↓ >50% | p < 0.05 |

| Parvalbumin-Positive (PV+) Neurons | ~1885 cells | ~2293 cells | ↑ ~21.6% | p < 0.01 |

| CD3+ Cells (Infiltrating Lymphocytes) | High | Significantly Reduced | ↓ | Not specified |

Table 2: Effects of Siponimod on GABAergic Transmission in Striatal Neurons of EAE Mice [5]

| Parameter | EAE-Vehicle | EAE-Siponimod (ICV) | Statistical Significance |

| Frequency of GABAergic Currents | Reduced | Rescued | p < 0.05 |

| Amplitude of GABAergic Currents | Reduced | Rescued | Not specified |

Table 3: In Vitro Effects of Siponimod on Activated Microglia [5]

| Parameter | Activated Microglia (Control) | Activated Microglia + Siponimod | Statistical Significance |

| IL-6 Release | High | Reduced | p < 0.05 |

| RANTES Release | High | Reduced | p < 0.01 |

Signaling Pathways and Experimental Workflows

4.1 Siponimod Signaling Pathways in the CNS

The binding of siponimod to S1PR1 and S1PR5 on CNS cells initiates several downstream signaling cascades that contribute to its neuroprotective effects.

Caption: Siponimod signaling in CNS cells.

4.2 Experimental Workflow for In Vivo Siponimod Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of siponimod in the EAE model.

Caption: General experimental workflow for in vivo siponimod studies.

Detailed Experimental Protocols

5.1 EAE Induction in C57BL/6 Mice

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration should be 200 µg of MOG35-55 per mouse.

-

Anesthetize the mice and administer a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites on the upper and lower back.

-

-

Pertussis Toxin Administration:

-

On the day of immunization (day 0) and again on day 2 post-immunization, inject 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in phosphate-buffered saline (PBS).

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standard scoring system: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.

-

5.2 Intracerebroventricular (ICV) Infusion of Siponimod

-

Objective: To deliver siponimod directly to the CNS, bypassing its peripheral immunomodulatory effects.

-

Materials:

-

Siponimod dissolved in a vehicle (e.g., 10% Solutol/Kolliphor HS15).

-

Osmotic minipumps (e.g., Alzet).

-

Brain infusion cannula.

-

Stereotaxic apparatus.

-

-

Procedure:

-

One week prior to EAE induction, anesthetize the mice and place them in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle at specific stereotaxic coordinates (e.g., relative to Bregma).

-